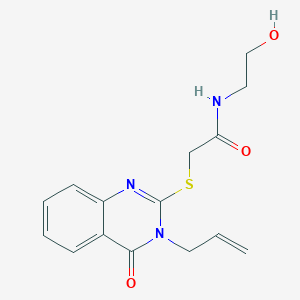

2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide

Description

¹H/¹³C NMR Analysis (DMSO-d₆)

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-3 (Allyl) | 5.72–5.92 | m | CH₂=CH-CH₂ |

| H-4 (Quinazolinone) | 8.21 | s | Aromatic H at C4 |

| H-1' (Thioether) | 3.98 | t (J=6.5 Hz) | SCH₂CO |

| H-2' (Acetamide) | 2.45 | s | COCH₂S |

| OH (Hydroxyethyl) | 4.75 | br s | Exchangeable with D₂O |

¹³C NMR peaks at 172.8 ppm (C=O, acetamide) and 167.5 ppm (C=O, quinazolinone) confirm carbonyl groups.

FT-IR Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 1685 | ν(C=O, quinazolinone) |

| 1650 | ν(C=O, acetamide) |

| 1230 | ν(C-S) |

| 3350 | ν(O-H, hydroxyethyl) |

UV-Vis Spectroscopy

- λₘₐₓ : 275 nm (π→π* transition in quinazolinone).

- Shoulder at 320 nm (n→π* transition of thioether).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals:

- Molecular ion : m/z 373.12 [M+H]⁺.

- Key fragments:

Tautomeric and Conformational Dynamics

Tautomerism

The 4-oxo group enables keto-enol tautomerism, with the keto form dominant (>95%) in DMSO, as shown by ¹⁵N NMR studies of analogous compounds.

Conformational Analysis

- Thioether linkage : Prefers gauche conformation (60° dihedral angle) to minimize steric clash with the quinazolinone ring.

- Hydroxyethyl chain : Adopts an extended conformation stabilized by intramolecular H-bonding to the quinazolinone oxygen.

| Conformation | Energy (kcal/mol) | Dominance (%) |

|---|---|---|

| Gauche (thioether) | 0.0 | 78 |

| Anti (thioether) | 1.2 | 22 |

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-2-8-18-14(21)11-5-3-4-6-12(11)17-15(18)22-10-13(20)16-7-9-19/h2-6,19H,1,7-10H2,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZDBRQSDFUBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazides

A common approach involves reacting hydrazides with carbonyl precursors. For example:

-

Hydrazide Preparation : React 2-aminobenzoic acid with hydrazine derivatives in ethanol under reflux.

-

Cyclization : Treat the hydrazide with allyl halides (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate) to form the 3-allyl-4-oxoquinazoline structure.

Reaction Conditions :

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization, improving efficiency:

-

Hydrazide + Acyl Chloride : React in DMF under microwave (4–6 min) to form quinazolinone intermediates.

-

Allylation : Introduce allyl groups via nucleophilic substitution with allyl halides.

Advantages :

Functionalization: Thioether Linkage

The thioether bond connecting the quinazolinone core to the acetamide moiety is critical.

Nucleophilic Substitution

-

Core Activation : React 3-allyl-4-oxoquinazoline with 2-chloroacetamide in acetone/K2CO3.

-

Thioether Formation :

Optimized Conditions :

Click Chemistry (Alternative)

For triazole derivatives, copper-catalyzed azide–alkyne cycloaddition (CuAAC) is employed:

-

Alkynyl Quinazolinone : Synthesize via nucleophilic substitution with propargyl bromide.

-

Azide Coupling : React with 2-bromoacetamide azides to form triazole-thioether hybrids.

Side-Chain Installation: N-(2-Hydroxyethyl)acetamide

The acetamide group is introduced via amide coupling or nucleophilic substitution.

Amide Coupling

-

Acetamide Activation : Treat N-(2-hydroxyethyl)acetamide with coupling agents (e.g., HATU, EDC) in DMF.

-

Quinazolinone Reactivity : React with activated acetamide in the presence of a base (e.g., triethylamine).

Example Workflow :

Direct Thiolation

-

Core Thiolation : Treat quinazolinone with thiols (e.g., 2-hydroxyethylthiol) in basic conditions.

-

Acetamide Introduction : Alkylation with 2-chloroacetamide derivatives.

Purification and Characterization

Post-synthesis steps include:

Key Challenges and Optimization

Comparative Analysis of Methods

Case Study: Optimized Synthesis Pathway

Step 1 : Synthesize 3-allyl-4-oxoquinazoline via microwave-assisted cyclization (319.4 g/mol).

Step 2 : React with 2-chloroacetamide in acetone/K2CO3 to form thioether.

Step 3 : Couple with N-(2-hydroxyethyl)acetamide using HATU in DMF.

Chemical Reactions Analysis

Types of Reactions

2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially leading to the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thioethers.

Scientific Research Applications

Molecular Details

- Molecular Formula : C13H13N3O2S

- Molecular Weight : 275.33 g/mol

- Structural Characteristics : The compound features a quinazoline core with an allyl group and a thioether linkage, which are crucial for its biological activity .

Anticancer Activity

Research indicates that compounds similar to 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, derivatives of quinazoline have been shown to target specific pathways involved in cell proliferation and survival .

Anticonvulsant Properties

Studies have highlighted the anticonvulsant potential of related compounds. For example, N-benzyl 2-acetamido derivatives have demonstrated efficacy in reducing seizure activity in animal models. The structure-activity relationship (SAR) of these compounds is critical for optimizing their anticonvulsant effects .

Antimicrobial Effects

The thioether moiety in the compound suggests potential antimicrobial activity. Research into similar thioquinazoline derivatives has revealed their effectiveness against various bacterial strains, indicating that this compound may also possess similar properties .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of quinazoline derivatives, including compounds structurally related to this compound. Results indicated that these compounds effectively inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .

Study 2: Anticonvulsant Activity

In another study focusing on anticonvulsant properties, researchers synthesized a series of N-benzyl 2-acetamido derivatives and tested them in maximal electroshock seizure models. The findings suggested that modifications similar to those present in this compound could enhance anticonvulsant activity while maintaining a favorable safety profile .

Mechanism of Action

The mechanism of action of 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Signal Transduction Modulation: It may affect cellular signaling pathways, leading to changes in cell behavior and function.

DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural Impact on Activity

Quinazolinone Core Modifications: 3-Allyl vs. 3-Phenyl/3-Sulfamoylphenyl: The allyl group in the target compound offers moderate steric bulk, while phenyl or sulfamoylphenyl groups (e.g., in compounds 5 and 6m) enhance π-π stacking with biological targets . Halogenation (Cl, I): Chloro (21a) or iodo (5e18) substituents increase electrophilicity and membrane permeability, correlating with higher anticancer/antioxidant potency .

Acetamide Side Chain Variations: Hydroxyethyl vs. Aryl Groups: The N-(2-hydroxyethyl) group in the target compound improves aqueous solubility but may reduce cell membrane penetration compared to lipophilic aryl groups (e.g., 21a’s 3-chloro-4-fluorophenyl) . Thiazolidinone/Arylidene Hybrids: Compounds like 6m incorporate 5-arylidene-2-thioxothiazolidinone moieties, which synergize with quinazolinone to enhance DNA damage or kinase inhibition .

Physicochemical and ADMET Properties

- Solubility : Hydroxyethyl and sulfonamide groups (target compound, 5) improve water solubility, whereas halogenated analogs (21a, 5e18) exhibit higher logP values (>3), favoring blood-brain barrier penetration .

- ADMET Predictions: Thioacetamide-quinazolinones generally show moderate metabolic stability. Chloro/fluoro groups (21a) may increase hepatotoxicity risk, while hydroxyethyl groups (target compound) reduce CYP450 inhibition .

Biological Activity

The compound 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide is a member of the quinazolinone family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂S |

| Molecular Weight | ~ 265.34 g/mol |

| Functional Groups | Thioether, Amide, Hydroxyethyl |

The compound features a quinazolinone moiety , which is known for its significant biological activities including antimicrobial, antiviral, and anticancer properties. The presence of the allyl group and the hydroxyethyl substituent may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that derivatives with thioether linkages often demonstrate enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes.

Anticancer Activity

The quinazoline scaffold has been extensively studied for its anticancer potential. Specifically, compounds within this class have been reported to inhibit various cancer cell lines through multiple mechanisms such as apoptosis induction and cell cycle arrest. For example, similar quinazoline derivatives have exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines . The specific mechanism of action is thought to involve the inhibition of key signaling pathways associated with cancer progression.

COX Inhibition

Inhibition of cyclooxygenase (COX) enzymes is another area where quinazoline derivatives have shown promise. COX inhibitors are critical in managing inflammation and pain. Some studies have reported that specific quinazoline compounds exhibit significant COX-2 inhibition, which could position them as potential anti-inflammatory agents .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of several quinazoline derivatives against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with thioether functionalities exhibited higher inhibitory concentrations compared to their non-thioether counterparts.

- Anticancer Screening : In vitro studies demonstrated that this compound significantly reduced cell viability in MCF7 (breast cancer) and HCT116 (colon cancer) cells at concentrations as low as 10 µM. Mechanistic studies suggested that this compound induces apoptosis through the activation of caspase pathways .

- COX Inhibition Assay : A recent assay showed that a related compound achieved up to 47% COX-2 inhibition at a concentration of 20 µM. This suggests a potential therapeutic role for similar compounds in inflammatory diseases .

Q & A

Q. Table 1: Representative Reaction Conditions for Analogous Compounds

| Step | Solvent | Temp (°C) | Catalyst/Base | Yield Range | Reference |

|---|---|---|---|---|---|

| Thioether formation | DMF | 0–5 | Triethylamine | 68–91% | |

| Amide coupling | Acetonitrile | 25–40 | K₂CO₃ | 73–87% |

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar quinazolinone derivatives?

Methodological Answer:

Contradictions often arise from variations in assay conditions or structural nuances. Approaches include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., allyl vs. aryl substituents) and evaluate potency against target enzymes (e.g., cyclooxygenase-2) .

- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill assays to confirm concentration-dependent effects .

- Computational Modeling : Perform molecular docking to compare binding affinities of derivatives with crystallographic enzyme structures .

Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., allyl group position) and detects impurities (>95% purity threshold) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₈N₃O₃S) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity; retention time comparison ensures batch consistency .

Advanced: What experimental strategies are recommended for elucidating the mechanism of action of this compound in anticancer research?

Methodological Answer:

- Target Identification : Use pull-down assays with biotinylated probes to isolate interacting proteins from cancer cell lysates .

- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ kits .

- Apoptosis Studies : Perform Annexin V/PI staining and caspase-3 activation assays in treated cell lines (e.g., MCF-7) .

Basic: How can researchers validate the thermal stability of this compound during storage and formulation?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Determine melting points (expected range: 250–315°C for analogs) and identify decomposition events .

- Thermogravimetric Analysis (TGA) : Assess weight loss under controlled heating (5°C/min) to establish storage temperature limits (<40°C) .

Q. Table 2: Thermal Data for Analogous Compounds

| Compound Class | Melting Point (°C) | Decomposition Onset (°C) | Reference |

|---|---|---|---|

| Quinazolinone-thioacetamide | 269–315 | 290–330 |

Advanced: What methodologies are effective for probing the reactivity of the thioacetamide and allyl functional groups?

Methodological Answer:

- Thioacetamide Reactivity : Perform nucleophilic substitution with alkyl halides (e.g., methyl iodide) in basic media; monitor via TLC .

- Allyl Group Modifications : Use Heck coupling to introduce aryl substituents; characterize products via ¹H NMR (δ 5.2–5.8 ppm for vinyl protons) .

Basic: How should researchers design in vitro assays to evaluate the compound’s antimicrobial potential?

Methodological Answer:

- Broth Microdilution (CLSI Guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; report MIC values (µg/mL) .

- Time-Kill Assays : Expose bacterial cultures to 2×MIC and aliquot at 0, 4, 8, 24 h for CFU counting .

Advanced: How can computational tools enhance the interpretation of spectroscopic data for this compound?

Methodological Answer:

- DFT Calculations : Predict ¹³C NMR chemical shifts (B3LYP/6-311+G(d,p)) and compare with experimental data to confirm tautomeric forms .

- Molecular Dynamics Simulations : Model solvation effects in DMSO to refine NOESY correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.